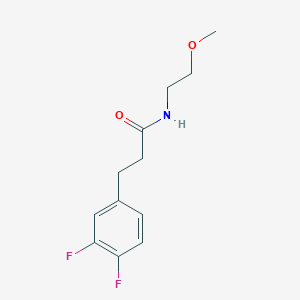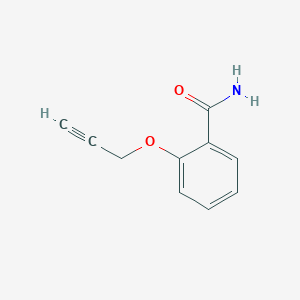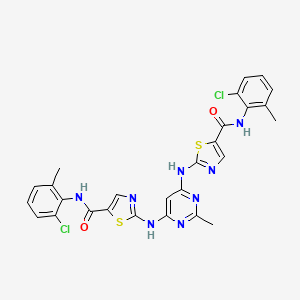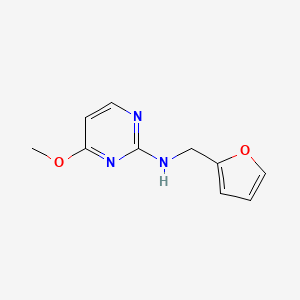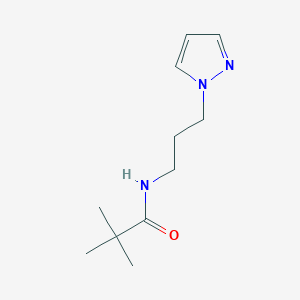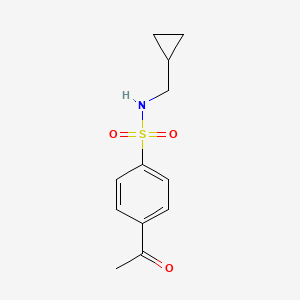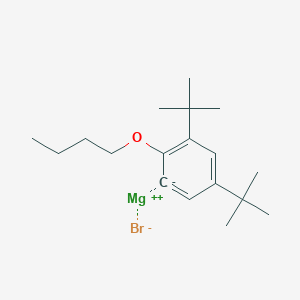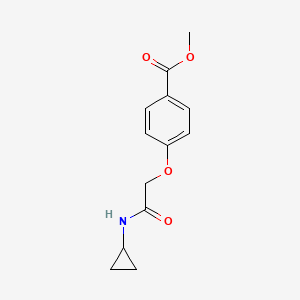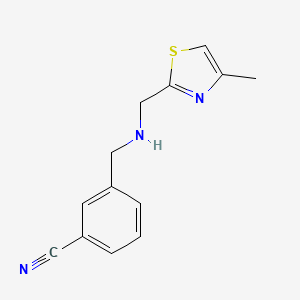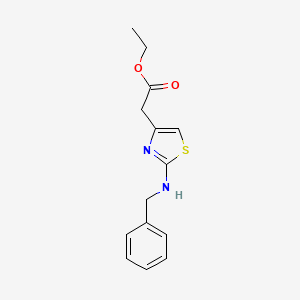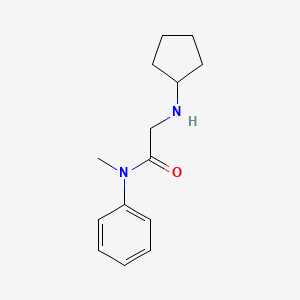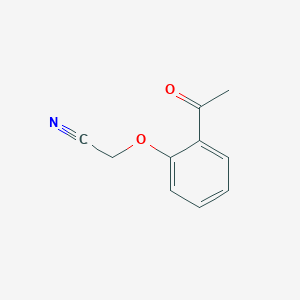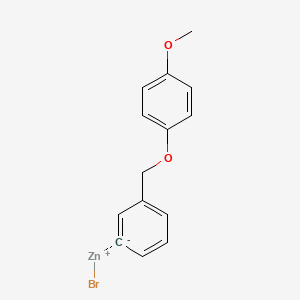
3-(4-Methoxyphenoxymethyl)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. It is a solution of this compound in tetrahydrofuran, a common solvent for organometallic reagents. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it valuable in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenoxymethyl)phenylzinc bromide typically involves the reaction of 3-(4-methoxyphenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-(4-methoxyphenoxymethyl)phenyl bromide+Zn→3-(4-methoxyphenoxymethyl)phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors equipped with inert gas systems to maintain an oxygen-free environment. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenoxymethyl)phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form new carbon-carbon bonds.
Transmetalation: Transfers the phenyl group to other metals like palladium or nickel, facilitating cross-coupling reactions.
Substitution: Participates in substitution reactions where the zinc bromide moiety is replaced by other functional groups.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and imines are common electrophiles used in nucleophilic addition reactions.
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize organozinc compounds.
Major Products
Alcohols: Formed from the addition of this compound to aldehydes or ketones.
Amines: Result from reactions with imines.
Biaryl Compounds: Produced through cross-coupling reactions with aryl halides.
Scientific Research Applications
3-(4-methoxyphenoxymethyl)phenylzinc bromide is utilized in various scientific research fields:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential in drug development and synthesis of bioactive compounds.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenoxymethyl)phenylzinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical transformations. The phenylzinc bromide moiety acts as a nucleophile, attacking electrophilic centers in target molecules. This reactivity is facilitated by the stabilization of the organozinc compound in tetrahydrofuran, which helps maintain its reactivity and solubility.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc bromide
- Benzylzinc bromide
- tert-Butylzinc bromide
- 4-Fluorophenylzinc bromide
Uniqueness
3-(4-methoxyphenoxymethyl)phenylzinc bromide is unique due to the presence of the methoxyphenoxymethyl group, which imparts specific reactivity and selectivity in chemical reactions. This functional group can influence the electronic properties of the phenyl ring, making it distinct from other phenylzinc compounds.
Properties
Molecular Formula |
C14H13BrO2Zn |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methoxy-4-(phenylmethoxy)benzene |
InChI |
InChI=1S/C14H13O2.BrH.Zn/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12;;/h2-3,5-10H,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
XHQUAZBMAXZSLY-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C[C-]=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



